2,3-Bis(methylamino)phenol

Catalog No.
S15431792
CAS No.
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Bis(methylamino)phenol

Product Name

2,3-Bis(methylamino)phenol

IUPAC Name

2,3-bis(methylamino)phenol

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-9-6-4-3-5-7(11)8(6)10-2/h3-5,9-11H,1-2H3

InChI Key

LCYCZHVEVUZVFR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)O)NC

2,3-Bis(methylamino)phenol is an organic compound characterized by the presence of two methylamino groups attached to a phenolic structure. Its chemical formula is C9H13N2OC_9H_{13}N_2O, and it features a hydroxyl group (-OH) on the aromatic ring, contributing to its reactivity and biological activity. This compound is part of a larger class of bis(methylamino)phenols, which are known for their diverse applications in various fields, including pharmaceuticals and materials science.

  • Mannich Reaction: This compound can participate in Mannich reactions, where it acts as a nucleophile in the presence of formaldehyde and secondary amines to form more complex amines.
  • Acylation: The hydroxyl group can be acylated to form esters, which may enhance its solubility and alter its reactivity.
  • Oxidation: The methylamino groups can be oxidized to form corresponding imines or other nitrogen-containing functional groups, which may have distinct biological activities.

Research indicates that 2,3-bis(methylamino)phenol exhibits significant biological activities:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Antioxidant Activity: The phenolic structure contributes to antioxidant properties, which may help in mitigating oxidative stress in biological systems.
  • Potential Neuroprotective Effects: Some studies suggest that derivatives of this compound could exhibit neuroprotective effects due to their ability to modulate neurotransmitter systems.

Several methods have been reported for synthesizing 2,3-bis(methylamino)phenol:

  • Direct Amination: This involves the reaction of 2,3-dichlorophenol with methylamine under controlled conditions to yield the desired bis(methylamino)phenol.
  • Mannich Reaction: Utilizing phenol, formaldehyde, and methylamine can lead to the formation of bis(methylamino)phenols through a Mannich-type reaction.
  • Catalytic Methods: Some processes employ catalysts such as copper(I) chloride to enhance yields and selectivity during the aminomethylation of phenolic compounds .

2,3-Bis(methylamino)phenol finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.
  • Dyes and Pigments: The compound is used as a precursor in dye manufacturing due to its chromophoric properties.
  • Polymer Chemistry: It can be utilized in the production of polymeric materials where its amine functionalities contribute to cross-linking and stability.

Studies on 2,3-bis(methylamino)phenol have focused on its interactions with various biological targets:

  • Enzyme Inhibition: Research has indicated that this compound may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
  • Receptor Binding: Investigations into its binding affinity with neurotransmitter receptors suggest potential roles in modulating neurological functions.

Several compounds share structural similarities with 2,3-bis(methylamino)phenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-(Methylamino)phenolContains one methylamino groupSimpler structure; used primarily as an antiseptic .
2,4-DimethylaminophenolTwo methyl groups on the phenolic ringExhibits different solubility properties; used in dye synthesis.
2,6-Bis(dimethylamino)methylphenolTwo dimethylamino groupsHigher basicity; utilized in polymer chemistry .

Uniqueness of 2,3-Bis(methylamino)phenol

The uniqueness of 2,3-bis(methylamino)phenol lies in its specific arrangement of functional groups that provide distinct reactivity profiles and biological activities compared to similar compounds. Its dual amino substitution allows for versatile interactions in

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

152.094963011 g/mol

Monoisotopic Mass

152.094963011 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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